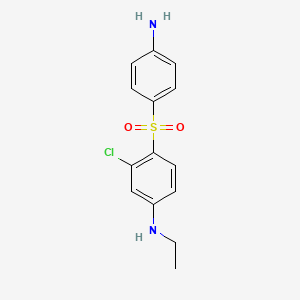
4-(4-Aminobenzene-1-sulfonyl)-3-chloro-N-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzenamine core substituted with an aminophenyl sulfonyl group, a chlorine atom, and an ethyl group. Its molecular formula is C12H12N2O2S, and it is commonly referred to as a derivative of dapsone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- typically involves multiple steps. One common method includes the sulfonation of 4-aminophenyl with sulfuric acid, followed by chlorination and subsequent reaction with ethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- involves its interaction with specific molecular targets. It is known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase. This inhibition disrupts the folic acid pathway, which is crucial for the survival of certain bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dapsone: A well-known sulfone drug with similar structural features.
Sulfonamides: A class of compounds that share the sulfonyl functional group.
Aminophenyl sulfones: Compounds with similar core structures but different substituents.
Uniqueness
Benzenamine, 4-[(4-aminophenyl)sulfonyl]-3-chloro-N-ethyl- stands out due to its unique combination of substituents, which confer specific chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
101513-22-8 |
|---|---|
Molekularformel |
C14H15ClN2O2S |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
4-(4-aminophenyl)sulfonyl-3-chloro-N-ethylaniline |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-17-11-5-8-14(13(15)9-11)20(18,19)12-6-3-10(16)4-7-12/h3-9,17H,2,16H2,1H3 |
InChI-Schlüssel |
BCDNBNPOXJBYBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


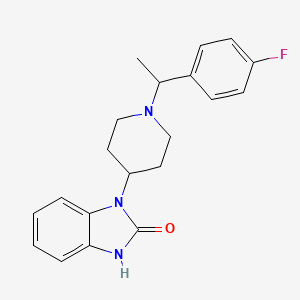
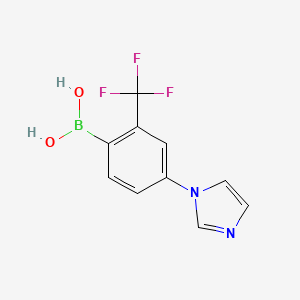
![2,6-Heptadien-1-ol, 2-methyl-6-[(1S)-4-methyl-3-cyclohexen-1-yl]-, (2Z)-](/img/structure/B14077977.png)
![8-(4-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14077982.png)
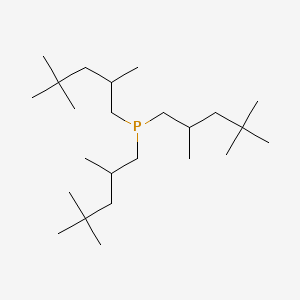
![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
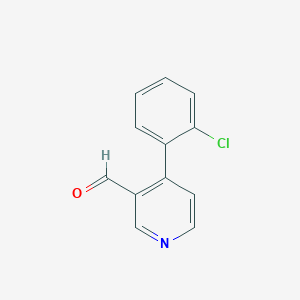
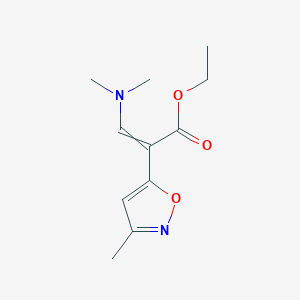
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
![3-Fluoro-5-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}benzoic acid](/img/structure/B14078017.png)
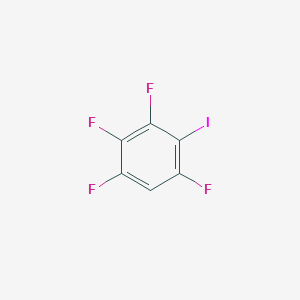
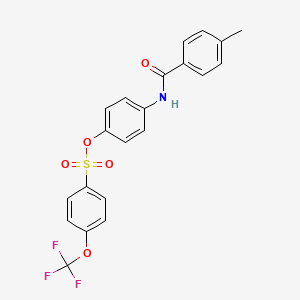
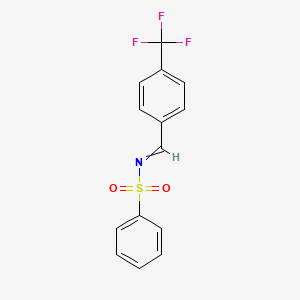
![3-(4-chlorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14078042.png)
